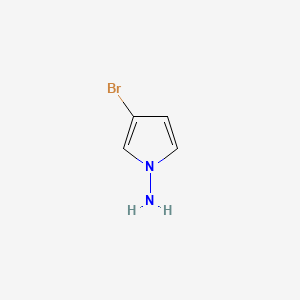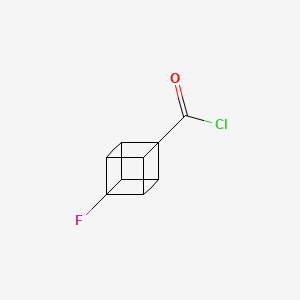
4-Fluorocubane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Fluorocubane-1-carbonyl chloride typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with the corresponding monoalkyl sulfates . This method allows for the preparation of dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
Analyse Chemischer Reaktionen
4-Fluorocubane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl sulfates and other nucleophiles . The major products formed from these reactions are typically derivatives of the original compound, such as dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiulcer agents due to their cytoprotective properties . Additionally, its unique structure makes it a subject of interest in the study of molecular geometry and reactivity.
Wirkmechanismus
The mechanism of action of 4-Fluorocubane-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as H2-receptor antagonists, which inhibit histamine-stimulated acid secretion in the stomach . This action is mediated through the binding of the compound to H2 receptors, blocking the effects of histamine and reducing acid secretion.
Vergleich Mit ähnlichen Verbindungen
4-Fluorocubane-1-carbonyl chloride can be compared to other similar compounds such as pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane (homocubane) and pentacyclo[5.3.0.0~2,4~.0~3,6~.0~5,8~]decane . These compounds share similar polycyclic structures but differ in the number of carbon atoms and the specific arrangement of their rings. The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts.
Eigenschaften
CAS-Nummer |
167496-69-7 |
|---|---|
Molekularformel |
C9H6ClFO |
Molekulargewicht |
184.594 |
IUPAC-Name |
4-fluorocubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-7(12)8-1-4-2(8)6-3(8)5(1)9(4,6)11/h1-6H |
InChI-Schlüssel |
MECCTHXHLLBSIF-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)F)C(=O)Cl |
Synonyme |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonyl chloride, 4-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Cyclopentanedimethanol,4-amino-3-fluoro-,[1S-(1alpha,2beta,3beta,4alpha)]-(9CI)](/img/new.no-structure.jpg)
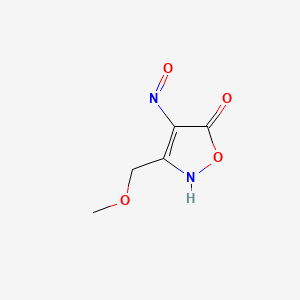
![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)
![Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate](/img/structure/B575361.png)
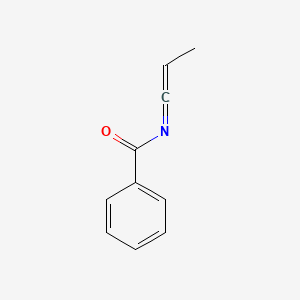
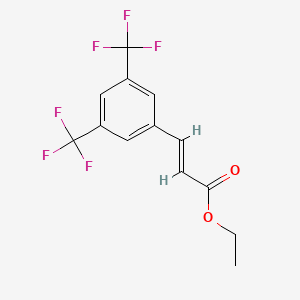
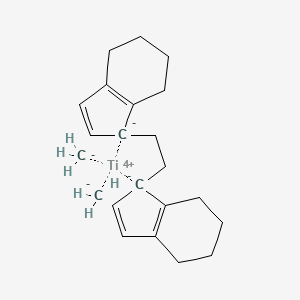
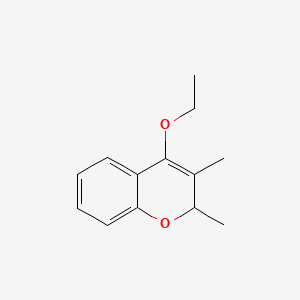
![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)
